molecular formula C13H16FNO4S B6628826 N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide

N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide

Cat. No.: B6628826
M. Wt: 301.34 g/mol
InChI Key: ZIWORXLWVHBHJC-UHFFFAOYSA-N
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Description

N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide is a chemical compound with a unique structure that includes a benzamide core substituted with a dioxothianyl group, a fluorine atom, and a methoxy group

Properties

IUPAC Name

N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-19-10-2-3-11(12(14)8-10)13(16)15-9-4-6-20(17,18)7-5-9/h2-3,8-9H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWORXLWVHBHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCS(=O)(=O)CC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dioxothianyl group can be achieved through a series of nucleophilic substitution reactions, while the fluorine and methoxy groups are introduced via electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The dioxothianyl group can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the dioxothianyl group.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxothianyl group may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has several scientific research applications:

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxothian-4-yl)-2-fluoro-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(1,1-dioxothian-4-yl)-2-chloro-4-methoxybenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(1,1-dioxothian-4-yl)-2-fluoro-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the dioxothianyl group, fluorine atom, and methoxy group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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